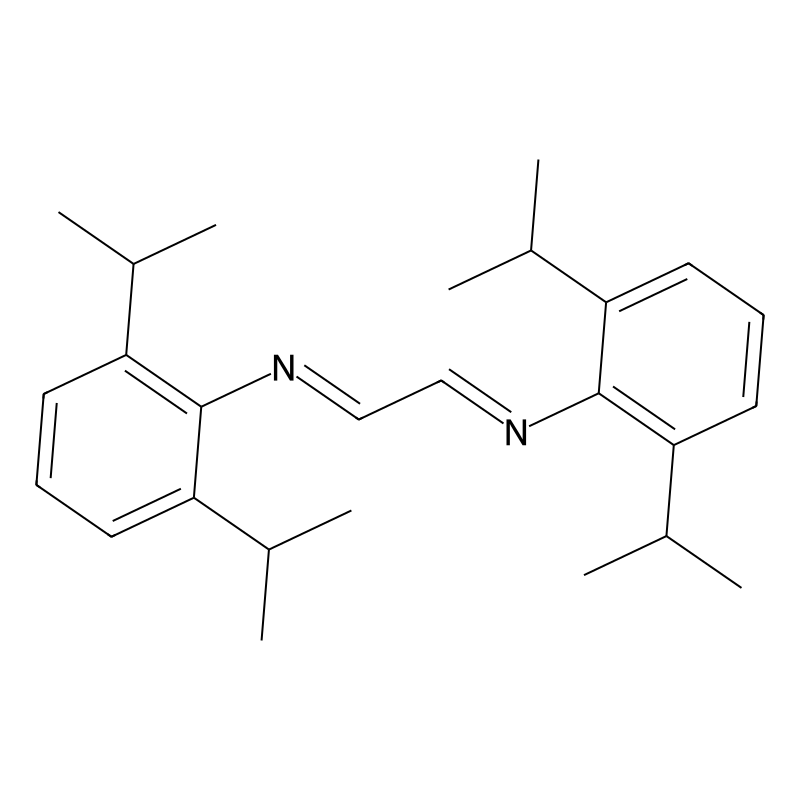

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs):

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, also known as BIPM, has been investigated as a potential host material for organic light-emitting diodes (OLEDs) due to its good film-forming properties, thermal stability, and high triplet energy. [PubChem, National Center for Biotechnology Information, ] Studies have shown that BIPM can improve the efficiency and color purity of OLEDs when used as a host for various phosphorescent emitters. [Jeong, S.-K., et al., 2009. Highly efficient and stable phosphorescent organic light-emitting diodes using N,N′-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene as a host material. Journal of Materials Chemistry, 19(33), 5832-5839]

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is an organic compound characterized by its unique structure, which consists of two 2,6-diisopropylphenyl groups connected by an ethanediimine linkage. Its molecular formula is C26H36N2, and it has a molecular weight of approximately 400.58 g/mol. The compound appears as a pale-yellow to yellow-brown solid and is known for its stability and potential applications in various fields, including materials science and organic synthesis .

- Condensation Reactions: It can undergo further condensation with aldehydes or ketones to form larger imine compounds.

- Hydrolysis: In the presence of water, it may revert to its corresponding amines and carbonyl compounds.

- Reduction Reactions: This compound can be reduced to form amines under suitable conditions, often using reducing agents like lithium aluminum hydride or borane.

These reactions highlight its versatility in synthetic organic chemistry and its potential for modification to create new compounds .

- Antimicrobial Agents: Some imines exhibit activity against bacteria and fungi.

- Anticancer Properties: Certain derivatives have been explored for their ability to inhibit tumor growth.

Further research is needed to fully elucidate the biological properties of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine specifically.

The synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine typically involves:

- Reaction of 2,6-Diisopropylaniline with Ethylene Dichloride:

- The starting materials are 2,6-diisopropylaniline and ethylene dichloride.

- Under reflux conditions in a suitable solvent (e.g., dichloromethane), the reaction yields N,N'-Bis(2,6-diisopropylphenyl)ethanediimine.

- Catalytic Methods:

- Transition metal catalysts can facilitate the formation of the imine bond through coupling reactions.

These methods allow for the production of high-purity N,N'-Bis(2,6-diisopropylphenyl)ethanediimine suitable for research and industrial applications .

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine has several potential applications:

- Catalysts: It can serve as a ligand in coordination chemistry and catalysis.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

- Organic Synthesis: It is useful in synthesizing other complex organic molecules due to its reactivity.

These applications underscore its significance in both academic research and industrial processes.

Several compounds share structural similarities with N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N,N'-Bis(2,6-diisopropylaniline) | Similar diisopropyl substitution but lacks imine linkage | Primarily used as a precursor in organic synthesis |

| N,N'-Diethylbenzene-1,2-diamine | Contains ethylene diamine structure | Exhibits different reactivity due to ethylene link |

| 1,4-Diazabutadiene | Contains two nitrogen atoms in a cyclic structure | Known for its strong basicity |

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is unique due to its specific substitution pattern and imine functionality, which may impart distinct chemical reactivity compared to these similar compounds .

The compound traces its origins to the broader exploration of Schiff bases, first reported by Hugo Schiff in 1864. Schiff base condensations between aldehydes and amines became a cornerstone for synthesizing imine derivatives, including α-diimines. The specific development of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine emerged from efforts to create bulky ligands that stabilize low-valent metal centers and control stereoelectronic environments in catalytic systems. Its synthesis, typically involving 2,6-diisopropylaniline and glyoxal, reflects advancements in tailoring ligands for enhanced catalytic performance in the late 20th century.

Nomenclature and Classification

The compound is systematically named N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine (IUPAC). Common synonyms include:

- (1E,2E)-1,2-Bis(2,6-diisopropylphenylimino)ethane

- Glyoxal bis(2,6-diisopropylanil)

- N,N'-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

It belongs to the α-diimine ligand class, characterized by two imine groups (R–N=CH–CH=N–R) that coordinate metals in a bidentate fashion.

Structural Features and Molecular Characterization

Molecular Geometry and Physical Properties

- Molecular Formula: C₂₆H₃₆N₂

- Molecular Weight: 376.6 g/mol

- Melting Point: 105–109°C

- Density: 0.95 g/cm³

- SMILES: CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C

The structure features two 2,6-diisopropylphenyl groups attached to an ethanediimine backbone, creating a rigid, sterically crowded environment. X-ray crystallography reveals a planar geometry around the imine nitrogens, with dihedral angles between aryl rings influencing metal coordination.

Spectroscopic Data

- InChI Key: JWVIIGXMTONOFR-UHFFFAOYSA-N

- FT-IR: Strong C=N stretches at ~1630 cm⁻¹.

- ¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, with isopropyl CH₃ groups at δ 1.2–1.4 ppm.

Relationship to Other Diimine Ligand Systems

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine shares functional similarities with other α-diimines but distinguishes itself through steric bulk. Key comparisons include:

The steric bulk of the 2,6-diisopropylphenyl groups in N,N'-Bis(2,6-diisopropylphenyl)ethanediimine suppresses unwanted side reactions (e.g., β-hydride elimination) in catalytic cycles, enabling precise control over polymer microstructure in ethylene polymerization.

Molecular Structure and Conformational Analysis

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine represents a significant class of alpha-diimine compounds characterized by its distinctive molecular architecture [1]. The compound possesses the molecular formula C₂₆H₃₆N₂ with a molecular weight of 376.58 grams per mole [3]. The International Union of Pure and Applied Chemistry name for this compound is N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine [1].

The molecular structure features two 2,6-diisopropylphenyl substituents connected through an ethanediimine backbone, creating a symmetrical configuration [1] [7]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C [1] [4]. The International Chemical Identifier key JWVIIGXMTONOFR-UHFFFAOYSA-N provides unique identification for database searches [1] [4].

Conformational analysis reveals that the compound exists predominantly in the (E,E)-configuration, where both imine nitrogen atoms adopt the same stereochemical orientation relative to the central ethane bridge [32]. The bulky 2,6-diisopropylphenyl substituents significantly influence the conformational preferences of the molecule [37]. Research indicates that the substituents on the diimine backbone create substantial steric hindrance, which affects the overall molecular geometry and coordination behavior [37]. The presence of isopropyl groups in the ortho positions of the phenyl rings introduces considerable steric bulk, leading to restricted rotation around the carbon-nitrogen bonds [10].

Studies have demonstrated that the ethanediimine backbone can adopt various conformational states, with the most stable conformations being those that minimize steric interactions between the bulky aryl substituents [32] [33]. The conformational flexibility of five-membered chelate rings formed by this compound when coordinated to metal centers has been extensively investigated, revealing lambda and delta ring twist isomerism [34].

Crystallographic Data and Solid-State Behavior

Crystallographic studies of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine and its metal complexes provide detailed insights into solid-state structural parameters [10]. X-ray diffraction analysis of chromium complexes containing this ligand reveals that the compound crystallizes in various space groups depending on the specific complex and crystallization conditions [10].

The crystallographic data for a representative chromium complex shows monoclinic symmetry with space group P₂₁/c [10]. Unit cell parameters include a = 18.2545(6) Å, b = 15.4111(4) Å, c = 27.3121(7) Å, and β = 105.160(2)° [10]. The unit cell volume is 7416.1(4) ų with Z = 4 [10]. The calculated density is 1.302 Mg m⁻³ [10].

In the solid state, the compound exhibits specific intermolecular interactions that influence its packing arrangement [10]. The bulky isopropyl substituents create significant steric demands, leading to increased intermolecular distances and reduced packing efficiency compared to less substituted analogues [12]. The crystallographic analysis reveals that the ethanediimine backbone adopts a twisted conformation to minimize steric repulsion between the aryl rings [10].

Temperature-dependent studies indicate that the compound maintains structural integrity across a wide temperature range, with the melting point occurring between 105-109°C [24] [25]. The solid-state behavior demonstrates thermal stability consistent with the robust nature of the diimine framework [24].

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 105-109°C | [24] [25] |

| Density | 0.95 g/cm³ | [25] [27] |

| Space Group (Complex) | P₂₁/c | [10] |

| Unit Cell Volume | 7416.1(4) ų | [10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine [13] [14] [15]. Proton nuclear magnetic resonance analysis reveals characteristic signals that confirm the molecular structure and symmetry [13] [15].

The proton nuclear magnetic resonance spectrum in deuterated benzene shows distinct resonances for the various proton environments [13]. The vinyl protons of the ethanediimine backbone appear as a singlet at approximately δ 8.10 ppm, characteristic of the imine functionality [32]. The aromatic protons of the 2,6-diisopropylphenyl rings generate complex multipicity patterns between δ 7.04-7.16 ppm [32].

The isopropyl substituents produce characteristic patterns with the methine protons appearing as septets around δ 2.87 ppm due to coupling with the methyl groups [32]. The methyl protons of the isopropyl groups appear as doublets at δ 1.14 ppm with typical coupling constants of approximately 6.8 Hz [32].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [13] [15]. The imine carbon atoms appear at characteristic chemical shifts around δ 159-160 ppm [13]. The aromatic carbon resonances span the range δ 123-148 ppm, with the quaternary carbons appearing at lower field positions [13]. The isopropyl carbon signals appear in the aliphatic region, with methine carbons around δ 28-29 ppm and methyl carbons at δ 23-24 ppm [13].

| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imine C=N Protons | 8.10 | Singlet |

| Aromatic Protons | 7.04-7.16 | Multiplet |

| Isopropyl CH | 2.87 | Septet |

| Isopropyl CH₃ | 1.14 | Doublet |

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the diimine functionality and aromatic substituents [17] [18]. The most diagnostic absorption occurs in the region around 1588-1601 cm⁻¹, corresponding to the carbon-nitrogen stretching vibrations of the imine groups [19]. This frequency represents a slight decrease compared to free 1,4-diaza-1,3-butadienes, indicating the electronic influence of the aryl substituents [19].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the isopropyl groups are observed between 2850-2970 cm⁻¹ [18]. The characteristic deformation vibrations of the methyl groups appear around 1350-1450 cm⁻¹ [18].

Aromatic carbon-carbon stretching vibrations generate multiple bands between 1400-1600 cm⁻¹, reflecting the substituted benzene ring systems [17]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds produce characteristic fingerprint region absorptions below 900 cm⁻¹ [17].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes [18]. The symmetric stretching modes of the aromatic rings and the carbon-nitrogen double bonds are particularly well-resolved in Raman spectra [18].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine reveals electronic transitions characteristic of conjugated diimine systems [19] [20]. The compound exhibits absorption bands in both the ultraviolet and visible regions, reflecting the extended conjugation through the ethanediimine backbone and aromatic substituents [19].

The primary absorption bands appear in the ultraviolet region, typically around 280-320 nanometers, corresponding to π-π* transitions within the aromatic and diimine chromophores [19]. Additional absorption features may appear at longer wavelengths due to charge transfer transitions between the electron-rich aromatic rings and the electron-accepting diimine functionality [19].

Related perylenediimide derivatives containing the 2,6-diisopropylphenyl substituents show maximum absorption wavelengths around 577 nanometers in dichloromethane [20]. These compounds exhibit high molar extinction coefficients, typically exceeding 46,000 M⁻¹cm⁻¹ [20].

The electronic absorption properties are significantly influenced by the steric and electronic effects of the 2,6-diisopropylphenyl substituents [19]. The bulky isopropyl groups create non-planar conformations that can affect the extent of conjugation and consequently the electronic transition energies [19].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine [21]. The molecular ion peak appears at m/z 376, consistent with the calculated molecular weight [1] [3]. High-resolution mass spectrometry can distinguish this compound from potential isomers and impurities [21].

Fragmentation analysis reveals characteristic loss patterns that provide structural information [21]. Common fragmentation pathways include loss of isopropyl groups (m/z 333, 290), loss of entire 2,6-diisopropylphenyl substituents, and cleavage of the central ethanediimine bridge [21]. The base peak often corresponds to fragments retaining the aromatic substituents, reflecting the stability of the aryl systems [21].

Electrospray ionization mass spectrometry under positive ion conditions typically shows protonated molecular ions [M+H]⁺ at m/z 377 [21]. The fragmentation patterns can be used to distinguish between different diimine isomers and to confirm the integrity of the ethanediimine backbone [21].

Electronic Properties

The electronic properties of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine are fundamentally determined by the extended π-system encompassing the ethanediimine backbone and the aromatic substituents [22] [37]. Computational studies using density functional theory methods provide insights into the frontier molecular orbital characteristics [37].

The highest occupied molecular orbital is primarily localized on the aromatic rings and the nitrogen atoms of the diimine functionality [22]. The lowest unoccupied molecular orbital shows significant contribution from the π* orbitals of the carbon-nitrogen double bonds [22]. The energy gap between these frontier orbitals influences the compound's reactivity and coordination behavior [22].

Electronic structure calculations indicate that the 2,6-diisopropylphenyl substituents significantly influence the electron density distribution within the molecule [37]. The electron-donating nature of the isopropyl groups increases the electron density on the aromatic rings, which in turn affects the electron density at the coordinating nitrogen atoms [37].

The compound exhibits Lewis base character due to the lone pairs on the nitrogen atoms [37]. This property enables coordination to various metal centers, with the electron density and steric properties of the nitrogen atoms influencing the coordination geometry and stability of resulting complexes [37].

Variable temperature magnetic susceptibility measurements of metal complexes containing this ligand reveal paramagnetic behavior consistent with unpaired electrons in metal d-orbitals [37]. The magnetic properties provide indirect information about the electronic interactions between the metal center and the diimine ligand [37].

Physical and Thermodynamic Properties

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine exhibits distinct physical properties that reflect its molecular structure and intermolecular interactions [24] [25] [27]. The compound appears as a pale yellow to yellow-brown solid under ambient conditions [24] [32].

The melting point ranges from 105-109°C, indicating moderate thermal stability [24] [25] [27]. This relatively low melting point reflects the molecular size and the weak intermolecular forces in the solid state [24]. The density is reported as 0.95 g/cm³, which is lower than many aromatic compounds due to the bulky isopropyl substituents that reduce packing efficiency [25] [27].

Solubility properties indicate that the compound is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene [32]. The solubility in polar solvents is enhanced by the nitrogen lone pairs, while the extensive hydrocarbon framework provides compatibility with non-polar media [32].

The compound exhibits good thermal stability under inert atmosphere conditions, with decomposition typically occurring above 200°C [24]. The presence of the robust diimine backbone and the absence of easily cleaved functional groups contribute to this thermal stability [24].

Thermodynamic properties such as heat capacity and enthalpy of formation have not been extensively characterized for this specific compound [30] [31]. However, related amine and diimine compounds show heat capacities in the range typical for organic molecules of similar molecular weight [30] [31].

| Physical Property | Value | Temperature/Conditions |

|---|---|---|

| Melting Point | 105-109°C | Atmospheric pressure |

| Density | 0.95 g/cm³ | 20°C |

| Physical State | Solid | 20°C |

| Color | Pale yellow to yellow-brown | Ambient conditions |

| Molecular Weight | 376.58 g/mol | - |